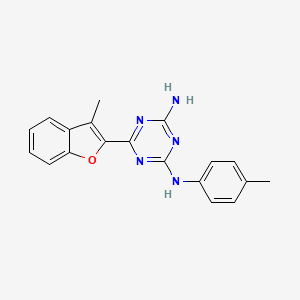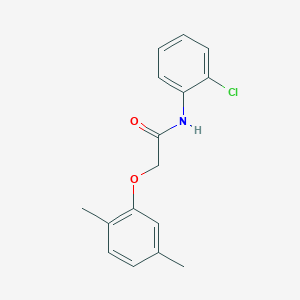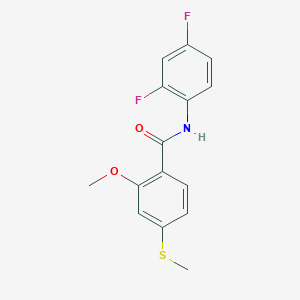
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile is a chemical compound that has been the subject of extensive scientific research. It is a member of the acrylonitrile family and has been studied for its potential applications in various fields, including medicinal chemistry and material science. In
作用機序
The mechanism of action of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. The compound has been shown to bind to the active site of COX-2 and prevent the production of prostaglandins. This leads to a reduction in inflammation and the prevention of cancer development. Additionally, the compound has been found to induce apoptosis in cancer cells by activating various signaling pathways that lead to cell death.
Biochemical and physiological effects:
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the activity of COX-2 and reduces the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways. In vivo studies have demonstrated that the compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
実験室実験の利点と制限
One advantage of using 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a valuable tool for studying the mechanisms of inflammation and cancer development. Additionally, the compound is relatively easy to synthesize and has been optimized to give high yields. However, one limitation of using the compound is its potential toxicity. In vitro and in vivo studies have demonstrated that the compound can be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile. One direction is the development of new anti-inflammatory and anti-cancer drugs based on the compound. The potent activity of the compound against COX-2 and cancer cells makes it a promising candidate for drug development. Another direction is the study of the compound's potential applications in material science. The unique chemical structure of the compound may make it useful in the development of new materials with specific properties. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects in vivo.
合成法
The synthesis of 3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile involves the reaction of 2-bromo-3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. This method has been optimized to give high yields of the compound and is widely used in research laboratories.
科学的研究の応用
3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. The compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and cancer development. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells, making it a promising candidate for the development of new anti-cancer drugs.
特性
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-7-12(10-17(16)21-2)14(11-19)9-13-5-3-4-6-15(13)18/h3-10H,1-2H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLUJMWNKBALSD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-1,3-dimethyl-5-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5867243.png)

![N-{4-[2-(2-quinolinylthio)acetyl]phenyl}acetamide](/img/structure/B5867251.png)

![1,3-benzodioxole-5-carbaldehyde [4-(benzylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5867261.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5867265.png)

![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![[(4-{[(4-ethoxyphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B5867278.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)